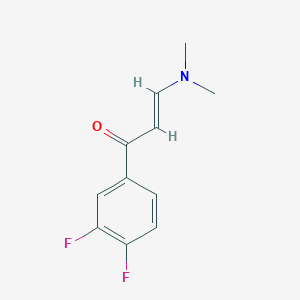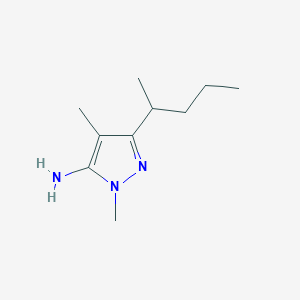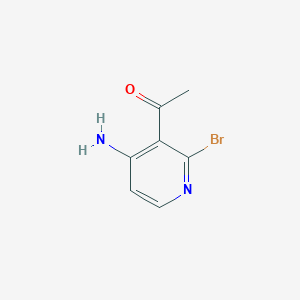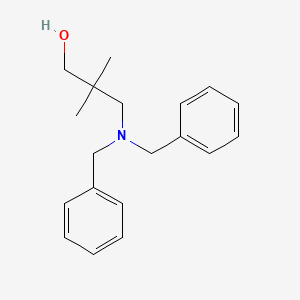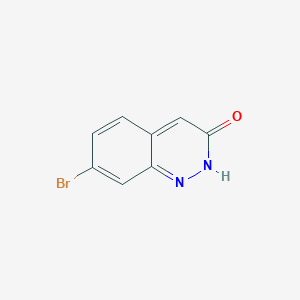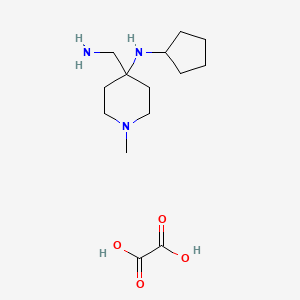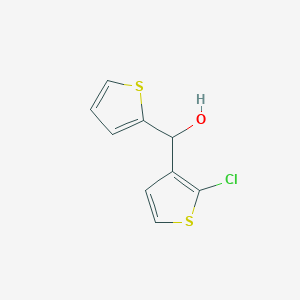
(2-Chlorothiophen-3-yl)-thiophen-2-ylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chlorothiophen-3-yl)-thiophen-2-ylmethanol is a chemical compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This compound is characterized by the presence of a chlorinated thiophene ring and a thiophen-2-ylmethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorothiophen-3-yl)-thiophen-2-ylmethanol typically involves the reaction of 2-chlorothiophene with thiophen-2-ylmethanol under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiophen-2-ylmethanol, followed by nucleophilic substitution with 2-chlorothiophene. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
(2-Chlorothiophen-3-yl)-thiophen-2-ylmethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the thiophen-2-ylmethanol moiety can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to remove the chlorine atom, resulting in the formation of thiophen-3-yl-thiophen-2-ylmethanol.
Substitution: The chlorine atom in the 2-chlorothiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in the presence of a base.
Major Products Formed
Oxidation: Formation of (2-Chlorothiophen-3-yl)-thiophen-2-ylmethanone.
Reduction: Formation of thiophen-3-yl-thiophen-2-ylmethanol.
Substitution: Formation of various substituted thiophenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-Chlorothiophen-3-yl)-thiophen-2-ylmethanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2-Chlorothiophen-3-yl)-thiophen-2-ylmethanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the thiophene ring can facilitate interactions with aromatic amino acids in proteins, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
(2-Chlorothiophen-3-yl)boronic acid: A compound with similar structural features but different functional groups.
2-(2-Chlorothiophen-3-yl)-2,2-difluoroacetic acid: Another thiophene derivative with distinct chemical properties.
Uniqueness
(2-Chlorothiophen-3-yl)-thiophen-2-ylmethanol is unique due to the combination of a chlorinated thiophene ring and a thiophen-2-ylmethanol moiety
Propiedades
Fórmula molecular |
C9H7ClOS2 |
|---|---|
Peso molecular |
230.7 g/mol |
Nombre IUPAC |
(2-chlorothiophen-3-yl)-thiophen-2-ylmethanol |
InChI |
InChI=1S/C9H7ClOS2/c10-9-6(3-5-13-9)8(11)7-2-1-4-12-7/h1-5,8,11H |
Clave InChI |
WBDCUDLWOIDXMT-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C(C2=C(SC=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



